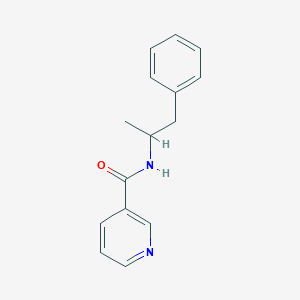
Phenatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenatine, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53639. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Mechanism of Action
Phentermine acts primarily as an appetite suppressant through its influence on neurotransmitter release. It promotes the release of norepinephrine in the brain, which subsequently reduces hunger signals. The pharmacodynamics of phentermine indicate that it is more selective for norepinephrine than for dopamine or serotonin, making it a unique agent among weight loss medications .
Table 1: Mechanism of Action of Phentermine
| Mechanism | Description |
|---|---|
| Norepinephrine Release | Enhances norepinephrine levels, leading to appetite suppression. |
| Dopamine Interaction | Less potent in dopamine release compared to norepinephrine. |
| Serotonin Interaction | Minimal effect on serotonin levels at therapeutic doses. |
Clinical Applications in Obesity Management
Phentermine is predominantly used in conjunction with diet and exercise to facilitate weight loss in obese patients. Clinical trials have demonstrated significant weight reduction associated with phentermine treatment.
Clinical Trial Findings
A review of multiple clinical trials reveals that phentermine can lead to an average weight loss of approximately 3.6 kg compared to placebo over a period of 12 weeks . Notably, a study involving 108 obese women showed that those receiving continuous phentermine therapy lost an average of 12.2 kg over 36 weeks .
Table 2: Summary of Clinical Trials on Phentermine
| Study Name | Duration | Participants | Weight Loss (kg) | Notes |
|---|---|---|---|---|
| Munro et al. | 36 weeks | 108 women | 12.2 (continuous) | Significant weight reduction compared to placebo. |
| Weintraub et al. | 24 weeks | 81 subjects | 10 (phentermine) | Compared effects with fenfluramine and placebo. |
| Langlois et al. | 22 weeks | 59 patients | 16.1 | Demonstrated superior weight loss vs placebo. |
Emerging Research and Future Directions
Recent studies have explored the potential for combining phentermine with other agents such as topiramate to enhance weight loss outcomes further. The combination therapy has shown promise in clinical settings, suggesting a synergistic effect that may improve efficacy while maintaining safety profiles .
化学反応の分析
Step 1: Formation of N-(1,1-dimethyl-phenethyl)acetamide
-
Reactants : Dimethylbenzyl carbinol, acetic acid, sulfuric acid (catalyst), and acetonitrile/propionitrile/n-butyronitrile as solvents.
-
Conditions :
-
Ice-water bath (0–4°C).
-
Stirring for 2–15 hours.
-
pH adjustment to 6–8 using KOH/NaOH/Ba(OH)₂.
-
Step 2: Hydrolysis to Phentermine Free Base
-
Reactants : N-(1,1-dimethyl-phenethyl)acetamide, inorganic strong base (KOH/NaOH), and solvents (ethylene glycol, DMSO).
-
Conditions :
-
Heating to reflux (5–15 hours).
-
Extraction with ethyl acetate and drying with anhydrous sodium sulfate.
-
Vacuum distillation to isolate phentermine free base.
-
Acid-Catalyzed Amidation
The initial step involves sulfuric acid acting as a catalyst to promote the reaction between dimethylbenzyl carbinol and acetic acid, forming an acetamide intermediate. This proceeds via nucleophilic acyl substitution .
Base-Mediated Hydrolysis
The hydrolysis of the acetamide intermediate to phentermine free base employs strong bases (e.g., NaOH) under reflux. This reaction likely follows an SN2 mechanism, with the base deprotonating the amide and facilitating cleavage of the acetyl group .
Metabolic Reactions
Phentermine undergoes limited hepatic metabolism (~6% of the dose) :
-
Primary Pathways :
-
P-Hydroxylation : Formation of p-hydroxy-phentermine.
-
N-Oxidation : Generation of N-hydroxyphentermine.
-
Conjugation : Glucuronidation of metabolites.
-
| Metabolic Reaction | Enzyme Involved | Major Metabolite |
|---|---|---|
| P-Hydroxylation | CYP2D6 | p-Hydroxy-phentermine |
| N-Oxidation | Flavin-containing monooxygenases | N-Hydroxyphentermine |
Degradation and Stability
Phentermine hydrochloride is stable under standard storage conditions but degrades under strongly acidic or basic conditions :
-
Hydrolysis : Rapid decomposition in aqueous solutions with pH < 2 or > 12.
-
Thermal Stability : Stable up to 200°C, with decomposition products including styrene derivatives .
Comparative Reaction Kinetics
High-throughput experimentation (HTE) analyses of analogous amines reveal:
-
Solvent Dependence : Reactions in polar aprotic solvents (e.g., DMSO) show higher yields due to improved stabilization of transition states .
-
Catalyst Impact : Bulky ligands (e.g., BrettPhos) enhance reductive elimination in cross-coupling reactions, though phentermine synthesis avoids such complexity .
特性
CAS番号 |
139-68-4 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.3 g/mol |
IUPAC名 |
N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |
InChIキー |
KJRJJAZBUWXZFN-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
139-68-4 |
同義語 |
Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















